Cas no 1598521-18-6 (1-1-(butan-2-yloxy)-2-iodoethyl-4-fluorobenzene)

1-1-(Butan-2-yloxy)-2-iodoethyl-4-fluorobenzene is a halogenated aromatic compound featuring a fluoro-substituted benzene ring and an iodoethyl ether side chain. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules via cross-coupling reactions or nucleophilic substitutions. The presence of both iodine and fluorine enhances reactivity, enabling selective functionalization. The butyl ether moiety improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound is suited for applications in pharmaceuticals, agrochemicals, and materials science, where precise structural modifications are required. Its stability under controlled conditions ensures reliable performance in multi-step synthetic processes.
1-1-(butan-2-yloxy)-2-iodoethyl-4-fluorobenzene structure
1598521-18-6 structure
Product Name:1-1-(butan-2-yloxy)-2-iodoethyl-4-fluorobenzene
CAS No:1598521-18-6
MF:C12H16FIO
MW:322.157719612122
CID:5998203
PubChem ID:114772225
Update Time:2025-10-28

1-1-(butan-2-yloxy)-2-iodoethyl-4-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-1-(butan-2-yloxy)-2-iodoethyl-4-fluorobenzene
    • 1598521-18-6
    • EN300-1134239
    • 1-[1-(butan-2-yloxy)-2-iodoethyl]-4-fluorobenzene
    • Inchi: 1S/C12H16FIO/c1-3-9(2)15-12(8-14)10-4-6-11(13)7-5-10/h4-7,9,12H,3,8H2,1-2H3
    • InChI Key: SCJSAUPHNMBLBO-UHFFFAOYSA-N
    • SMILES: ICC(C1C=CC(=CC=1)F)OC(C)CC

Computed Properties

  • Exact Mass: 322.02299g/mol
  • Monoisotopic Mass: 322.02299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 9.2Ų

1-1-(butan-2-yloxy)-2-iodoethyl-4-fluorobenzene Pricemore >>

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Additional information on 1-1-(butan-2-yloxy)-2-iodoethyl-4-fluorobenzene

1-(1-(Butan-2-yloxy)-2-iodoethyl)-4-fluorobenzene (CAS No. 1598521-18-6): A Comprehensive Overview

1-(1-(Butan-2-yloxy)-2-iodoethyl)-4-fluorobenzene (CAS No. 1598521-18-6) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique iodoethyl and fluorobenzene moieties, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular structure, which includes a butan-2-yloxy group, offers intriguing possibilities for chemical modifications, making it a valuable asset in research and development.

The 1-(1-(butan-2-yloxy)-2-iodoethyl)-4-fluorobenzene compound is particularly notable for its role in the development of novel pharmaceuticals. Researchers have explored its potential as a building block for drug discovery, especially in the design of fluorinated compounds, which are increasingly popular due to their enhanced metabolic stability and bioavailability. The presence of both iodine and fluorine atoms in the molecule allows for diverse reactivity, enabling the creation of targeted therapies for various diseases.

In addition to its pharmaceutical applications, 1-(1-(butan-2-yloxy)-2-iodoethyl)-4-fluorobenzene is also utilized in material science. Its unique properties make it suitable for the synthesis of advanced polymers and liquid crystals, which are critical components in modern electronics and display technologies. The compound's ability to undergo selective reactions under mild conditions has made it a favorite among chemists working on functional materials.

The synthesis of 1-(1-(butan-2-yloxy)-2-iodoethyl)-4-fluorobenzene typically involves multi-step organic reactions, including alkylation and halogenation processes. These methods ensure high purity and yield, which are essential for its applications in sensitive fields like medicinal chemistry. Recent advancements in synthetic techniques have further optimized the production of this compound, reducing costs and environmental impact.

One of the most frequently asked questions about 1-(1-(butan-2-yloxy)-2-iodoethyl)-4-fluorobenzene is its stability and storage requirements. The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from light to prevent degradation. Its iodoethyl group, in particular, can be sensitive to prolonged exposure to heat or moisture, necessitating careful handling.

The growing interest in fluorinated organic compounds has propelled 1-(1-(butan-2-yloxy)-2-iodoethyl)-4-fluorobenzene into the spotlight. With the rise of precision medicine and green chemistry, researchers are increasingly looking for sustainable ways to incorporate such compounds into their workflows. This aligns with broader trends in the chemical industry, where there is a push toward eco-friendly synthesis and reduced waste.

From a commercial perspective, the demand for 1-(1-(butan-2-yloxy)-2-iodoethyl)-4-fluorobenzene is expected to rise, particularly in regions with robust pharmaceutical and material science sectors. Companies specializing in fine chemicals are investing in scalable production methods to meet this demand, ensuring a steady supply for research and industrial applications.

In summary, 1-(1-(butan-2-yloxy)-2-iodoethyl)-4-fluorobenzene (CAS No. 1598521-18-6) is a multifaceted compound with significant potential in both drug development and advanced materials. Its unique structural features and reactivity profile make it an invaluable tool for chemists and researchers. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in shaping the future of chemical innovation.

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